3-(Difluoromethyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

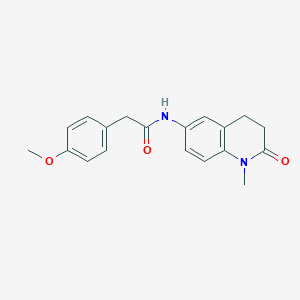

“3-(Difluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 878804-93-4. It has a molecular weight of 144.12 and its linear formula is C6H6F2N2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6F2N2/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H,(H2,9,10) .Physical and Chemical Properties Analysis

“this compound” is a solid compound. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Highly Regioselective Arylation

The palladium-catalyzed arylation process, which is based on C-H activation, leverages pyridine-containing directing groups for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives, demonstrating the versatility of pyridine derivatives in facilitating selective chemical transformations (Zaitsev, Shabashov, & Daugulis, 2005).

Nucleophilic Nitrenoids in Cycloaddition

A study on the use of pyridinium N-(heteroaryl)aminides in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition provides an efficient pathway to imidazo-fused heteroaromatics, showcasing the potential of pyridine derivatives in facilitating complex organic syntheses (Garzón & Davies, 2014).

Enantioselective A(3) Reactions

Copper(I)/acid-thiourea catalyst combinations have been applied for asymmetric A(3) reactions involving pyrrolidine and related amines, leading to propargylamines with high enantiomeric excess, indicating the role of pyridine derivatives in asymmetric synthesis (Zhao & Seidel, 2015).

Selective C-H Fluorination

A method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines using silver(II) fluoride demonstrates the strategic use of pyridine derivatives in introducing fluorine atoms into heterocyclic compounds, a valuable modification in pharmaceutical research (Fier & Hartwig, 2013).

Difluoromethylthiolation

The development of N-difluoromethylthiophthalimide as an electrophilic difluoromethylthiolating reagent that facilitates the difluoromethylthiolation of a wide range of nucleophiles, including amines, underscores the role of pyridine derivatives in introducing fluorine-containing functional groups under mild conditions (Zhu, Gu, Lu, & Shen, 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, which advises wearing protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name |

3-(difluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDIJFDISUBYSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2667760.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2667762.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2667764.png)

![1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B2667770.png)

![Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2667771.png)

![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2667774.png)

![1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2667778.png)

![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2667780.png)